molecular formula C22H19Cl2N7O2 B11690355 6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11690355
M. Wt: 484.3 g/mol
InChI Key: RJWDYXAXLGGNNC-RPPGKUMJSA-N
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Description

6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the hydrazine and other substituents through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific functional properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core and its substituents can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE
  • **2-(2,4-DICHLOROPHENYL)-6-(2-METHOXYBENZYL)-4-(TRICHLOROMETHYL)-4H-1,3,5-OXADIAZINE

Uniqueness

Compared to similar compounds, 6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H19Cl2N7O2

Molecular Weight

484.3 g/mol

IUPAC Name

2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H19Cl2N7O2/c1-32-17-8-6-16(7-9-17)27-21-28-20(25-13-18-3-2-10-33-18)29-22(30-21)31-26-12-14-4-5-15(23)11-19(14)24/h2-12H,13H2,1H3,(H3,25,27,28,29,30,31)/b26-12+

InChI Key

RJWDYXAXLGGNNC-RPPGKUMJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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